REACTION_CXSMILES
|
[Br:1][C:2]1[S:9][C:8]2[C:7]([CH:10]=O)=[C:6]([C:12](OCC)=[O:13])[N:5]([CH3:17])[C:4]=2[CH:3]=1.O.[NH2:19][NH2:20].BrC1SC2C(C=O)=C(C(OCC)=O)NC=2C=1>C(OCCO)C>[CH3:17][N:5]1[C:6]2[C:12]([NH:19][N:20]=[CH:10][C:7]=2[C:8]2[S:9][C:2]([Br:1])=[CH:3][C:4]1=2)=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
420 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2N(C(=C(C2S1)C=O)C(=O)OCC)C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2NC(=C(C2S1)C=O)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for additional 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 2-ethoxyethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |